(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate
Description
Chemical Identity and Systematic Nomenclature
The compound’s IUPAC name directly reflects its stereochemistry and substituents:
- Systematic name : (4S,5R)-3-tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate.
- CAS Registry Number : 108149-61-7.
- Molecular formula : C₁₃H₂₃NO₅.
- Molecular weight : 273.33 g/mol.
Structural features include:
- A 1,3-oxazolidine ring with three methyl groups at positions 2, 2, and 5.
- Two ester groups: a tert-butyl carbamate at position 3 and a methyl ester at position 4.
- Defined stereocenters at C4 (S) and C5 (R), which dictate its spatial arrangement.
The SMILES notation (C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC) encodes the stereochemistry and connectivity.
Historical Development in Chiral Auxiliary Chemistry
The compound’s design stems from foundational work on Evans oxazolidinones , pioneered by David A. Evans in the 1980s. Key milestones include:
This compound’s synthesis typically involves:
- Step 1 : Condensation of a chiral amino alcohol (e.g., derived from L-threonine) with phosgene or diethyl carbonate to form the oxazolidine ring.
- Step 2 : Sequential esterification with tert-butyl and methyl groups to install the dicarboxylate moieties.
Its advantages over earlier auxiliaries include:
Position Within Oxazolidine Derivative Classifications
Oxazolidines are classified by their substitution patterns and applications:
This compound falls into the dicarboxylate subclass , distinguished by:
- Dual esterification : The tert-butyl group enhances solubility in nonpolar solvents, while the methyl ester simplifies hydrolysis during auxiliary removal.
- Stereochemical rigidity : The 2,2,5-trimethyl configuration locks the oxazolidine ring into a specific conformation, ensuring predictable facial selectivity in reactions.
Comparative studies with analogues like (4R,5S)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (CAS 5138497) reveal that the additional methyl group at C5 in the target compound increases steric hindrance, improving enantiomeric excess (ee) in aldol reactions by >15%.
Properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSJJRXFHYGDSO-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazolidine-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
Oxidation: Oxazolidine-3,4-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or sulfonated oxazolidine derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound is crucial in synthesizing various pharmaceutical agents. It plays a role as an intermediate in the production of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose , which is essential for immune response modulation in host organisms. The compound's structure enhances the stability and efficacy of drugs targeting neurological disorders and other therapeutic areas .
Biochemical Research
In biochemical studies, (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate is utilized to explore enzyme inhibitors and receptor interactions. It provides insights into biological pathways and potential therapeutic targets by acting as a model compound for studying molecular interactions .
Polymer Chemistry
This compound serves as a building block for specialized polymers. These polymers can be tailored for specific applications such as coatings and adhesives. The unique properties of the oxazolidine structure enhance the durability and performance of these materials .
Agricultural Chemistry
In agricultural chemistry, this compound contributes to developing safer and more effective agrochemicals. Its application in formulating pesticides and herbicides supports sustainable agricultural practices by improving efficacy while reducing environmental impact .
Material Science
The compound finds utility in producing advanced materials used in electronics and nanotechnology. Its incorporation into materials can enhance properties like conductivity and thermal stability, making it valuable in high-tech applications .
Case Studies
Mechanism of Action
The mechanism of action of (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The oxazolidine ring can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The carboxylate groups can form coordination complexes with metal ions, further expanding its range of applications.
Comparison with Similar Compounds
(4R,5R)-Isomer (CAS: 1393440-06-6)
The (4R,5R)-isomer (QA-2307) shares identical functional groups but differs in stereochemistry. Studies indicate that the (4S,5R) configuration enhances enantioselectivity in thiazoline synthesis compared to the (4R,5R)-isomer, which exhibits lower reactivity in LiBH4-mediated reductions .
(4R,5S)-Isomer (CAS: 1013028-26-6)
This diastereomer (Y56013) demonstrates distinct conformational behavior. The (4R,5S) configuration introduces steric clashes between the tert-butyl and methyl groups, reducing its stability under acidic conditions compared to the (4S,5R) counterpart .
Substituent Modifications
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate (CAS: 1013028-27-7)
Replacing the methyl ester with a hydroxymethyl group (B5539-1G) increases polarity, improving aqueous solubility but reducing stability during prolonged storage. This derivative is favored in prodrug design .
(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate (CAS: 40681-04-7)
Incorporating a benzyloxy phenyl substituent introduces aromaticity and bulkiness, enhancing π-π stacking interactions in crystal lattices. However, this modification reduces reaction yields in nucleophilic substitutions due to steric hindrance .
Functional Group Analogues
(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 133464-37-6)
Replacing the tert-butyl group with a benzyl moiety and introducing a formyl group at the 4-position increases electrophilicity, enabling aldehyde-specific reactions. However, the benzyl group is prone to hydrogenolysis, limiting its use in catalytic hydrogenation .
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
This pyrrolidine analogue (from ) exhibits a six-membered ring, conferring greater conformational flexibility. The additional nitrile groups enhance dipole interactions but complicate purification due to low crystallinity .
Structural and Reactivity Analysis
Conformational Stability
The (4S,5R)-configuration adopts a rigid envelope conformation, minimizing steric strain between the tert-butyl and methyl groups. In contrast, derivatives like the title compound in (C23H26N2O8) exhibit a puckered oxazolidine ring with a dihedral angle of 61.81° between aromatic substituents, reducing stereochemical fidelity in chiral environments .
Biological Activity
(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate is a compound belonging to the oxazolidine class, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and implications for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.35 g/mol. The presence of the tert-butyl group introduces steric hindrance that can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this oxazolidine derivative typically involves the reaction of a suitable precursor with tert-butyl chloroformate under anhydrous conditions. Common solvents include dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine to facilitate ester bond formation. This synthetic route is crucial for producing compounds with specific biological activities.
Antimicrobial Properties
Research indicates that oxazolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit bacterial protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosomal A site. This mechanism is similar to that of linezolid, a clinically approved oxazolidinone antibiotic .
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Linezolid | MRSA | 1 µg/mL |
| This compound | Staphylococcus aureus | TBD |
| Novel Derivative | Enterococcus faecalis | TBD |
Note: TBD indicates data to be determined in future studies.
The mechanism of action for this compound likely involves its interaction with bacterial ribosomes. The steric effects from the tert-butyl group may enhance binding affinity towards bacterial targets while minimizing toxicity to mammalian cells .
Case Studies
-
Case Study: Antibacterial Efficacy
A study evaluating various oxazolidinone derivatives found that those structurally similar to this compound displayed potent activity against drug-resistant strains like MRSA and VRE. The compounds were tested using agar diffusion assays and showed significant zones of inhibition compared to controls . -
Case Study: Toxicity Assessment
In vitro toxicity assessments conducted on Hep-2 cellular assays indicated that certain derivatives had no significant toxicity at concentrations exceeding 100 µM. This suggests a favorable safety profile for further development as potential therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the stereoselective synthesis of (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate?
- Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). For oxazolidine derivatives, chiral auxiliaries or asymmetric catalysis are critical to achieving the desired (4S,5R) configuration. For example, tert-butyl ester groups can influence steric hindrance, directing regioselectivity during cyclization . Characterization via NMR and X-ray crystallography (as seen in related oxazolidine studies) is essential to confirm stereochemical outcomes .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : H and C NMR to confirm substituent positions and stereochemistry.
- HPLC-MS : To assess purity and detect trace byproducts.
- X-ray crystallography : Resolve absolute configuration, especially for chiral centers .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, which is crucial for handling during reactions .
Q. What storage and handling protocols are recommended for this compound?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis of the ester groups. Avoid exposure to moisture and strong acids/bases, which can degrade the oxazolidine ring. Safety data sheets for analogous compounds recommend using PPE (gloves, goggles) and working in a fume hood due to potential irritancy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) guide the design of derivatives with enhanced reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and regioselectivity for derivatization. For instance, ICReDD’s approach integrates computational reaction path searches with experimental feedback to optimize conditions for modifying the dicarboxylate groups . Focus on the steric and electronic effects of the tert-butyl and methyl substituents to design targeted modifications .
Q. What experimental strategies resolve contradictions in stereochemical assignment from NMR data?
- Methodological Answer : When NMR data conflicts with expected stereochemistry:
- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., ring-flipping) that may obscure signals.
- NOESY/ROESY : Identify spatial proximity of protons to confirm stereochemistry.
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., (3S,4R)-pyrrolidine derivatives in ).
Q. How can researchers investigate the compound’s role in asymmetric catalysis or as a chiral building block?
- Methodological Answer :
- Catalytic screening : Test the compound’s ability to induce enantioselectivity in model reactions (e.g., aldol additions).
- Mechanistic studies : Use kinetic isotope effects (KIE) or in-situ IR to probe transition states.
- Derivatization : Modify the tert-butyl group to enhance solubility or catalytic activity, guided by steric parameters from crystallographic data .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodological Answer :
- Solvent selection : Replace traditional solvents (DCM, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether).
- Catalyst recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles.
- Process intensification : Use flow chemistry to enhance mixing and reduce reaction times, as demonstrated in similar dicarboxylate syntheses .
Q. How do steric effects from the tert-butyl group influence reaction pathways in cross-coupling or cycloaddition reactions?
- Methodological Answer :
- Steric maps : Generate using computational tools (e.g., SambVca) to quantify steric bulk around reactive sites.
- Comparative kinetics : Compare reaction rates with analogs lacking the tert-butyl group (e.g., methyl or hydrogen substituents).
- X-ray analysis : Correlate crystal packing data with observed regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
